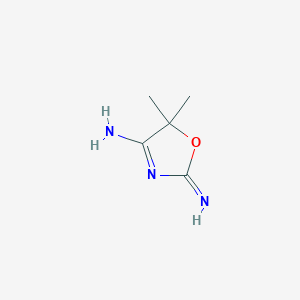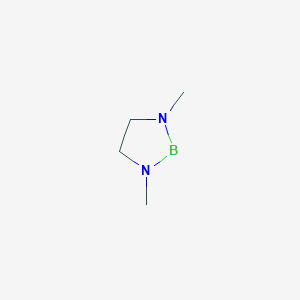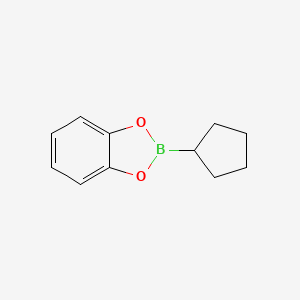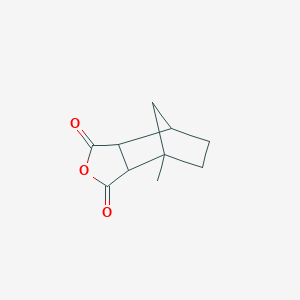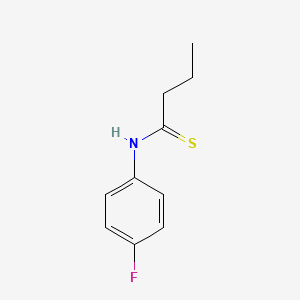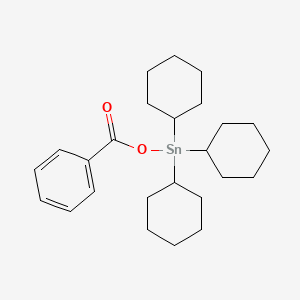
3-(1-Hydroxycyclopentyl)prop-2-ynenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Hydroxycyclopentyl)prop-2-ynenitrile is a chemical compound with the molecular formula C₈H₉NO It is characterized by the presence of a hydroxycyclopentyl group attached to a prop-2-ynenitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxycyclopentyl)prop-2-ynenitrile typically involves the reaction of a cyclopentyl derivative with a propargyl halide in the presence of a base. One common method includes the following steps:
Formation of the Cyclopentyl Derivative: Cyclopentanol is converted to cyclopentyl bromide using phosphorus tribromide (PBr₃).
Alkylation Reaction: The cyclopentyl bromide is then reacted with propargyl bromide in the presence of a strong base such as sodium hydride (NaH) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Hydroxycyclopentyl)prop-2-ynenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-(1-Oxocyclopentyl)prop-2-ynenitrile.
Reduction: 3-(1-Hydroxycyclopentyl)prop-2-ynamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(1-Hydroxycyclopentyl)prop-2-ynenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1-Hydroxycyclopentyl)prop-2-ynenitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Hydroxycyclohexyl)prop-2-ynenitrile: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
3-(1-Hydroxycyclopentyl)prop-2-ynamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
3-(1-Hydroxycyclopentyl)prop-2-ynenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxycyclopentyl group provides steric hindrance and electronic effects that influence its interactions with other molecules.
Eigenschaften
CAS-Nummer |
32837-90-4 |
|---|---|
Molekularformel |
C8H9NO |
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
3-(1-hydroxycyclopentyl)prop-2-ynenitrile |
InChI |
InChI=1S/C8H9NO/c9-7-3-6-8(10)4-1-2-5-8/h10H,1-2,4-5H2 |
InChI-Schlüssel |
MLDMYTHHECEIPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C#CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14679842.png)
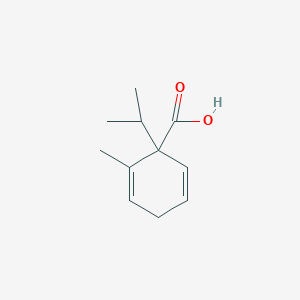
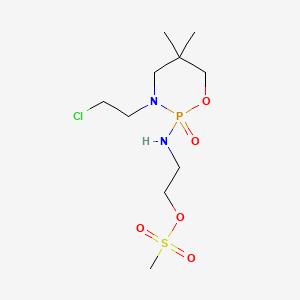
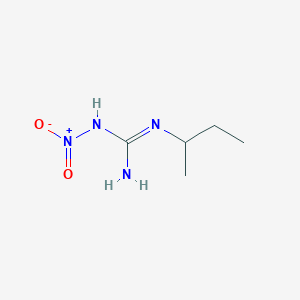
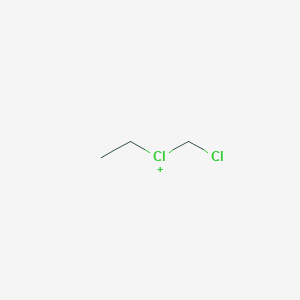
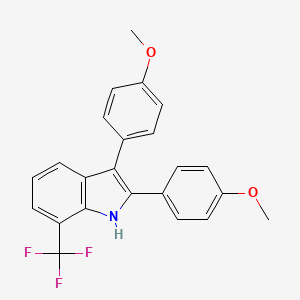

![(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14679874.png)
